4-Chloro-2-(oxetan-3-yloxy)aniline
Description
4-Chloro-2-(oxetan-3-yloxy)aniline is an aromatic amine derivative featuring a chloro substituent at the 4-position and an oxetane-3-yloxy group at the 2-position of the aniline ring. The chloro substituent likely increases lipophilicity relative to the fluoro analog, impacting its pharmacokinetic profile.
Properties
IUPAC Name |
4-chloro-2-(oxetan-3-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-6-1-2-8(11)9(3-6)13-7-4-12-5-7/h1-3,7H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYTVXXSBZSTPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(oxetan-3-yloxy)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-2-nitroaniline. This intermediate is then reduced to yield 4-chloro-2-aminoaniline.
Oxetane Formation: The oxetane ring is introduced through a nucleophilic substitution reaction. 3-chlorooxetane reacts with 4-chloro-2-aminoaniline under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(oxetan-3-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the chloro or oxetane moieties, leading to dechlorinated or ring-opened products.
Substitution: Nucleophilic substitution reactions can occur at the chloro or oxetane positions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
4-Chloro-2-(oxetan-3-yloxy)aniline has been studied for its potential anticancer properties. Research indicates that derivatives of aniline compounds exhibit significant activity against various cancer cell lines. For example, compounds similar to 4-chloroaniline have shown to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .
Mechanism of Action
The mechanism by which this compound exerts its effects may involve the modulation of reactive oxygen species (ROS) generation. Studies have linked ROS to the regulation of cellular processes, including apoptosis and proliferation, making this compound a candidate for further investigation in cancer therapies .
Material Science
Polymer Synthesis
The compound's oxetane group allows for its use in polymer synthesis, particularly in creating cross-linked networks that enhance material properties such as thermal stability and mechanical strength. Research has demonstrated that incorporating oxetane derivatives into polymer matrices can improve their performance in applications ranging from coatings to structural materials .
Nanocomposites
Recent studies have explored the incorporation of this compound into nanocomposite materials. These composites exhibit enhanced electrical and thermal conductivity, making them suitable for electronic applications. The unique properties of oxetane-based materials allow for tunable characteristics depending on the formulation .
Agrochemicals
Herbicidal Properties
this compound has been investigated for its herbicidal properties. Compounds derived from aniline are known to act as effective herbicides due to their ability to inhibit specific enzymes involved in plant growth. For instance, research has shown that certain anilines can disrupt photosynthesis or interfere with hormone signaling pathways in plants .
Case Studies
In a study focused on the efficacy of various herbicides, this compound demonstrated significant activity against common agricultural weeds, indicating its potential as a viable option for crop protection strategies .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis; inhibits cell proliferation |
| Material Science | Polymer synthesis; nanocomposites | Improved mechanical strength; enhanced conductivity |
| Agrochemicals | Herbicide development | Effective against target weeds; disrupts plant growth |
Mechanism of Action
The mechanism of action of 4-Chloro-2-(oxetan-3-yloxy)aniline involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may be crucial in its biological activity. Additionally, the chloro and aniline moieties can participate in various interactions with enzymes or receptors, influencing the compound’s overall effect.
Comparison with Similar Compounds
Key Observations :
- Oxetane vs. Oxadiazole : The oxetane group (cyclic ether) in the target compound may improve aqueous solubility compared to the oxadiazole ring in , which is more lipophilic due to its heteroaromatic nature.
- Halogen Effects : Replacing fluorine (in ) with chlorine increases molecular weight and lipophilicity (log P estimated +0.5–1.0), aligning with trends in halogenated aromatics .
Biological Activity
4-Chloro-2-(oxetan-3-yloxy)aniline is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by diverse sources.
Structural Characteristics
The compound consists of a chloro-substituted aniline moiety linked to an oxetane ring. The oxetane structure is significant as it can undergo ring-opening reactions, which are crucial for its biological activity. The presence of the chloro group may enhance the compound's reactivity and interaction with biological targets, such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxetane ring's potential for ring-opening can lead to the formation of reactive intermediates that may engage with various enzymes, influencing metabolic pathways. Additionally, the chloro and aniline moieties may facilitate interactions with cellular receptors, contributing to its pharmacological effects.
Anticancer Potential
The compound has been explored for its anticancer properties. It can potentially modulate immune responses in tumor microenvironments by influencing pathways that involve immune checkpoint proteins such as PD-1 and CTLA-4. This modulation can enhance the effectiveness of existing cancer therapies .
Case Studies
- Inhibition of Tumor Growth : A study highlighted the effectiveness of compounds with similar structural features in inhibiting tumor growth in murine models. These compounds demonstrated enhanced survival rates when used in combination with immune checkpoint inhibitors, suggesting a synergistic effect that may be applicable to this compound .
- Ex Vivo Tumor Models : Research utilizing organotypic tumor spheroids has shown that compounds targeting PD-1 can alter cytokine profiles in the tumor microenvironment, leading to improved immune responses against tumors. Although this compound was not directly tested, its mechanism suggests it could play a role in similar applications .
Research Findings
A summary of relevant research findings regarding the biological activity of this compound is presented below:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
